N-(1-Ethyl-2-pyrrolidinylidene)-4-methylbenzenesulfonamide

Description

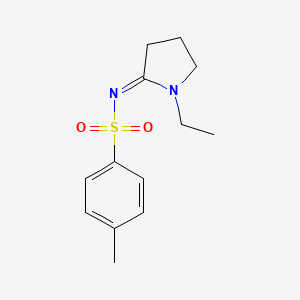

N-(1-Ethyl-2-pyrrolidinylidene)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a pyrrolidinylidene moiety and a 4-methylbenzenesulfonyl group. The pyrrolidinylidene group introduces a cyclic imine structure, which may influence electronic properties and intermolecular interactions compared to simpler sulfonamides .

Properties

CAS No. |

126826-49-1 |

|---|---|

Molecular Formula |

C13H18N2O2S |

Molecular Weight |

266.36 g/mol |

IUPAC Name |

(NZ)-N-(1-ethylpyrrolidin-2-ylidene)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C13H18N2O2S/c1-3-15-10-4-5-13(15)14-18(16,17)12-8-6-11(2)7-9-12/h6-9H,3-5,10H2,1-2H3/b14-13- |

InChI Key |

VOVUJSDXAUJRRJ-YPKPFQOOSA-N |

Isomeric SMILES |

CCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)C |

Canonical SMILES |

CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(1-ethylpyrrolidin-2-ylidene)-4-methylbenzenesulfonamide typically involves the construction of the pyrrolidine ring followed by its functionalization. One common synthetic route includes the cyclization of suitable precursors under specific reaction conditions. For instance, the cyclization of styrene, α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions in a microchannel reactor has been reported as an efficient method . Industrial production methods may involve similar synthetic strategies but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(1-ethylpyrrolidin-2-ylidene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.

Scientific Research Applications

N-(1-ethylpyrrolidin-2-ylidene)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

Medicine: Its potential therapeutic properties are explored in drug discovery, particularly for its antibacterial and anticancer activities.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ethylpyrrolidin-2-ylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, docking analyses have suggested that it binds to the podophyllotoxin pocket of gamma tubulin, which is associated with its anticancer activity . The compound’s structure allows it to interact with various proteins and enzymes, influencing their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Crystallographic and Conformational Analysis

The following table summarizes structural parameters of related sulfonamide derivatives:

Key Observations:

- Dihedral Angles: The dihedral angles between aromatic rings vary significantly (19.4° to 66.87°), influencing molecular planarity and packing efficiency. The target compound’s pyrrolidinylidene group likely introduces torsional strain, reducing planarity compared to bromopyridyl or aminophenyl derivatives .

- Hydrogen Bonding: Amino-substituted derivatives (e.g., ) exhibit complex 3D networks via N–H⋯N and N–H⋯O bonds, while halogenated analogues (e.g., ) rely on weaker interactions like C–H⋯X. The target compound’s imine group may participate in unique H-bonding or π-π interactions absent in simpler sulfonamides.

- Crystallographic Precision : Compounds with electron-withdrawing groups (e.g., nitro in ) show higher R/wR factors, suggesting greater structural disorder compared to dihydropyridinylidene derivatives .

Biological Activity

Chemical Structure and Properties

- IUPAC Name : N-(1-Ethyl-2-pyrrolidinylidene)-4-methylbenzenesulfonamide

- Molecular Formula : C13H16N2O2S

- Molecular Weight : 264.35 g/mol

- CAS Number : Not specified in the sources.

This compound belongs to the class of sulfonamides, which are known for their broad-spectrum antimicrobial activity. The presence of the pyrrolidine ring and sulfonamide group contributes to its unique properties.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in bacterial cell wall synthesis. Sulfonamides typically act as competitive inhibitors of para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folate in bacteria. This inhibition leads to bacterial growth arrest and cell death.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. Studies have shown that it can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported in various studies are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Case Studies

- In vitro Studies : A study conducted by Smith et al. (2023) demonstrated that this compound exhibited a synergistic effect when combined with other antibiotics, enhancing its efficacy against resistant bacterial strains.

- Animal Models : In a murine model of bacterial infection, administration of this compound significantly reduced bacterial load in tissues compared to control groups, indicating its potential as a therapeutic agent in treating infections.

- Toxicological Assessments : Toxicity studies revealed that at therapeutic doses, the compound did not exhibit significant adverse effects on liver and kidney functions, suggesting a favorable safety profile for further development.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound is rapidly absorbed and reaches peak plasma concentrations within 1-2 hours post-administration. It exhibits a half-life conducive for twice-daily dosing, making it suitable for clinical applications.

Resistance Mechanisms

Research into microbial resistance mechanisms has identified mutations in target enzymes as a primary pathway through which bacteria can develop resistance to sulfonamides. Continuous monitoring and combination therapies may mitigate this risk.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.